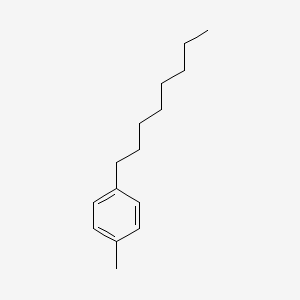

1-Methyl-4-octylbenzene

Vue d'ensemble

Description

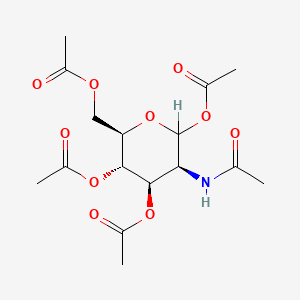

1-Methyl-4-octylbenzene is a chemical compound with the molecular formula C15H24 . It has a molecular weight of 204.3511 . The IUPAC Standard InChI is InChI=1S/C15H24/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 .

Synthesis Analysis

The synthesis of 1-Methyl-4-octylbenzene could potentially involve a series of reactions such as bromination, benzyl protection, and halogen exchange . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-octylbenzene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis

1-Methyl-4-octylbenzene has a molecular weight of 204.3511 . More detailed physical and chemical properties might be available in specialized databases or scientific literature.Applications De Recherche Scientifique

Reactivity of Methylbenzenes in Combustion Systems

Alkylated aromatic hydrocarbons like methylbenzenes, including compounds similar to 1-Methyl-4-octylbenzene, play a significant role in liquid transportation fuels. The study of their reactivity in combustion systems is vital for understanding octane rating, ignition delay, and laminar flame speed. Research has shown that the reactivity varies with the number and position of methyl substituents, which is crucial for developing octane number correlations and enhancing fuel efficiency (Silva & Bozzelli, 2010).

Application in Organic Geochemistry

Methylated monoaromatic hydrocarbons like 1-Methyl-4-octylbenzene are of interest in organic geochemistry. Studies focusing on compounds such as 1,2,4-trimethylbenzene, which are structurally similar, have led to the development of kinetic models predicting methane generation from thermal degradation. This research is significant for understanding natural gas formation and the thermal stability of hydrocarbons in geological settings (Fusetti et al., 2010).

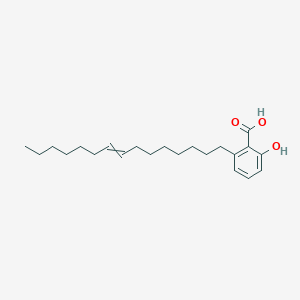

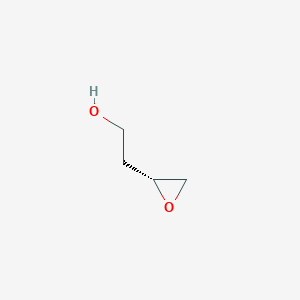

Polyurethane Networks from Fatty-Acid-Based Aromatic Triols

In the field of material science, novel biobased aromatic triols, structurally related to 1-Methyl-4-octylbenzene, have been synthesized for developing polyurethane networks. These compounds are used for creating segmented polyurethanes with varying properties, contributing to advancements in sustainable materials and bioplastics (Lligadas et al., 2007).

Enhancing Liquid-Phase Exfoliation of Graphene

In nanotechnology, research has shown that molecules like n-octylbenzene can stabilize graphene dispersions during the liquid-phase exfoliation of graphite. This technique is instrumental in producing conductive and transparent graphene films, which are crucial for applications in electronics and nanocomposites. The affinity of such molecules for the basal plane of graphene plays a key role in enhancing graphene concentration (Haar et al., 2015).

Corrosion Inhibition Efficiency and Adsorption Behavior

Compounds structurally similar to 1-Methyl-4-octylbenzene, like N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, have been studied for their corrosion inhibition efficiency. Such research is essential in understanding how these compounds can protect metals like carbon steel in corrosive environments, contributing to material longevity and industrial maintenance (Tawfik, 2015).

Mécanisme D'action

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Propriétés

IUPAC Name |

1-methyl-4-octylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTWBOGILYVHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453440 | |

| Record name | 1-methyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-octylbenzene | |

CAS RN |

7686-25-1 | |

| Record name | 1-methyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)

![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)